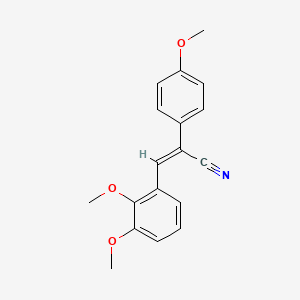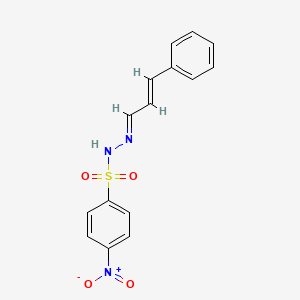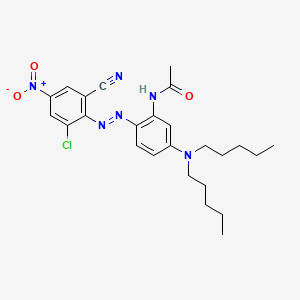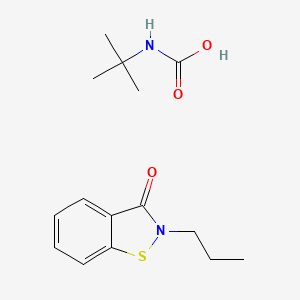
tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one: is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines a tert-butylcarbamic acid moiety with a benzothiazolone ring. This combination imparts specific chemical properties that make it valuable in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve multi-step reactions, starting from readily available raw materials. The process includes the synthesis of amino acid derivatives, followed by nucleophilic substitution reactions under alkaline conditions to introduce the necessary functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent, with studies indicating its ability to inhibit certain inflammatory pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-amino phenylcarbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl (substituted benzamido) phenylcarbamate
Uniqueness: tert-Butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one stands out due to its unique combination of a tert-butylcarbamic acid moiety and a benzothiazolone ring. This structure imparts specific chemical properties that are not found in similar compounds, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
199173-02-9 |
|---|---|
Molekularformel |
C15H22N2O3S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C5H11NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-5(2,3)6-4(7)8/h3-6H,2,7H2,1H3;6H,1-3H3,(H,7,8) |
InChI-Schlüssel |
GPJPRLBPDJDILU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.CC(C)(C)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


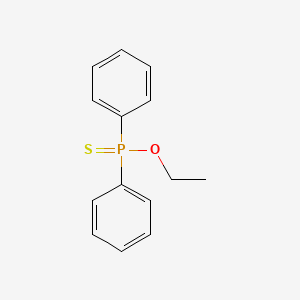
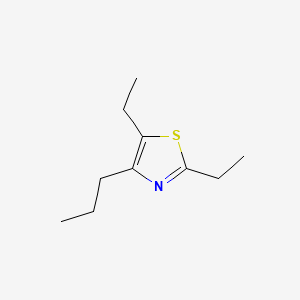
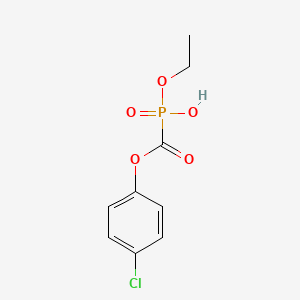
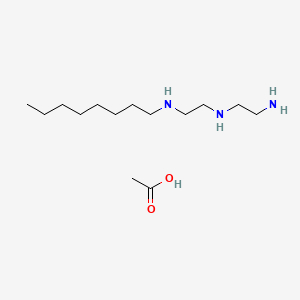
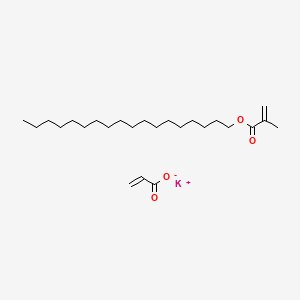
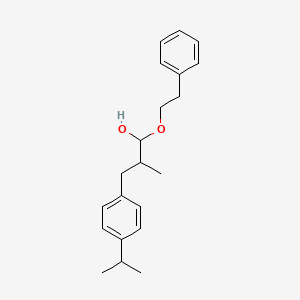
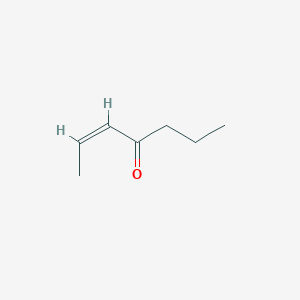
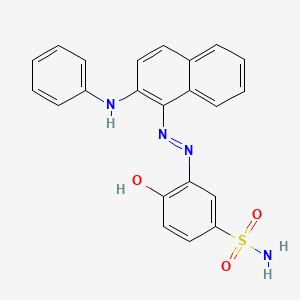
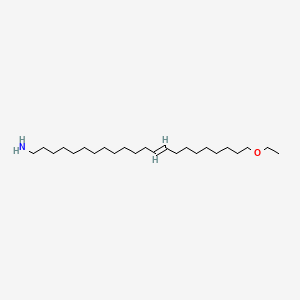
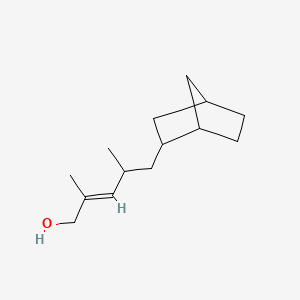
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
